molecular formula C10H13NO3 B1217359 beta-Methyltyrosine

beta-Methyltyrosine

Cat. No.: B1217359
M. Wt: 195.21 g/mol
InChI Key: CSKLNJOBXITXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Methyltyrosine is a conformationally restrained tyrosine analog. A one-step enzymatic synthesis of the (2S,3R)-beta-methyltyrosine stereoisomer catalyzed by tyrosine phenol-lyase has been reported . This synthesis extends the preparative chemistry associated with the tyrosine phenol-lyase enzyme. Research indicates that this this compound derivative can function as an efficient protein tyrosine kinase substrate, suggesting that its conformational restraint may be used to enhance tyrosine kinase recognition of substrates . The molecular formula for the compound is C10H13NO3 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKLNJOBXITXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974483
Record name beta-Methyltyrosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-25-6
Record name Tyrosine, β-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Beta Methyltyrosine and Its Derivatives

Asymmetric Chemical Synthesis Strategies

Total Asymmetric Synthesis of beta-Methyltyrosine Stereoisomers

Stereoselective Michael-like Addition Reactions

Stereoselective Michael-like addition reactions are crucial for establishing the beta-stereocenter in this compound precursors. These methods typically involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor, often employing chiral auxiliaries or catalysts to control the stereochemical outcome. For instance, tandem reactions combining Michael-like additions with subsequent functionalization, such as electrophilic bromination, have been developed to efficiently construct the desired beta-substituted amino acid skeletons in a one-pot process acs.orgmolaid.comcapes.gov.br. The use of chiral auxiliaries, such as Evans-like oxazolidinones, has been instrumental in achieving high diastereoselectivities in these additions, paving the way for the synthesis of specific isomers of this compound and its derivatives capes.gov.br.

Stereoselective Electrophilic Bromination Methodologies

Following the stereoselective formation of the beta-carbon framework via Michael-like additions, stereoselective electrophilic bromination is often employed to introduce functionality at the alpha-carbon, or to further functionalize the beta-position stereoselectively. This approach, when coupled with a preceding stereoselective Michael-like addition, can lead to diastereospecific syntheses of this compound precursors molaid.comcapes.gov.br. The precise control over the electrophilic attack is critical for dictating the relative stereochemistry between the alpha and beta positions. These methodologies have been refined to allow for the synthesis of specific stereoisomers of this compound with high purity molaid.comcapes.gov.br.

Table 1: Key Stereoselective Methods for this compound Synthesis

MethodologyKey Reagents/AuxiliariesStereoselectivity Achieved (Typical)Yield (Typical)Primary Reference
Tandem Michael-like Addition / Electrophilic BrominationEvans-like oxazolidinone auxiliaryHigh de/eeHigh capes.gov.br
Asymmetric Michael-like Addition followed by BrominationChiral auxiliaries, specific reaction conditionsHigh de/eeHigh molaid.com
Asymmetric Michael Addition (general context)Chiral catalysts, chiral auxiliariesHigh eeVaries acs.orgmdpi.com
Stereoselective Electrophilic Bromination (following addition)Various brominating agents, controlled conditionsHigh de/eeVaries molaid.com

Stereoselective Synthesis of beta-Methoxytyrosine Analogs

Beta-methoxytyrosine analogs are important components of various natural products and have garnered interest for their potential biological activities. Their synthesis requires precise control over the stereochemistry at both the alpha and beta positions.

Synthesis from (S)- and (R)-Serine Precursors

A well-established route for the stereoselective synthesis of beta-methoxytyrosine isomers involves utilizing readily available chiral starting materials, such as (S)- and (R)-serine nih.govresearchgate.net. These precursors provide a defined stereochemistry at the alpha-carbon, which can then be elaborated to introduce the beta-methoxy group with controlled stereochemistry. For example, strategies have been developed to synthesize all four stereoisomers of beta-methoxytyrosine starting from both (S)- and (R)-serine nih.gov. Other approaches involve starting from tyrosine derivatives or related cinnamate (B1238496) structures, followed by stereoselective functionalization to introduce the beta-methoxy moiety researchgate.netresearchgate.net.

Resolution of Racemic Intermediates (e.g., by HPLC)

In cases where stereoselective synthesis yields mixtures of enantiomers or diastereomers, resolution techniques are employed to isolate the desired isomer. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for separating enantiomers of beta-methyl amino acid derivatives, including this compound researchgate.netvt.edupsu.edu. These CSPs, often based on modified polysaccharides or glycopeptides, can effectively resolve racemic mixtures by exploiting differential interactions with the enantiomers researchgate.net. Besides chromatographic methods, enzymatic resolution, such as using aminoacylases, has also been utilized to obtain enantiomerically pure beta-methoxytyrosine derivatives researchgate.net.

Table 2: Synthesis and Resolution of beta-Methoxytyrosine Analogs

Target Compound/StereoisomerStarting Material/PrecursorKey Synthetic Steps/MethodologyResolution Method (if applicable)Stereoselectivity (ee/de)Yield (Typical)Reference
Four stereoisomers of beta-methoxytyrosine(S)- and (R)-SerineStereoselective synthesis from serine precursorsNot specified (likely direct)HighVaries nih.gov
beta-Methoxytyrosine analogsTyrosine derivativesStereoselective functionalization to introduce beta-methoxy groupNot specifiedHighVaries researchgate.net
(2S,3S)-(4-MEM)-beta-methoxytyrosineNot specifiedSynthesis from protected tyrosine derivative, followed by aminoacylase-catalyzed resolution of N-acetyl derivativeAminoacylase-catalyzed resolution>99% eeHigh researchgate.net
beta-methyl amino acids (general)Racemic mixturesChiral stationary phase HPLC (e.g., teicoplanin-containing CSP)HPLCHighVaries researchgate.netvt.edu
This compoundRacemic mixturesPreparative HPLC, determination of enantiomeric purity via FDAA derivatization and HPLCHPLCHighVaries psu.edu

Synthesis of Topographically Constrained Derivatives

Topographically constrained amino acids, such as substituted beta-methyltyrosines, are designed to enforce specific side-chain conformations, which is valuable for probing peptide-receptor interactions and developing peptidomimetics. The introduction of methyl groups onto the aromatic ring (e.g., at the 2' and 6' positions) and at the beta-carbon significantly restricts the conformational freedom of the side chain.

The synthesis of these constrained derivatives often relies on asymmetric synthesis methodologies, including stereoselective Michael-like additions and subsequent functionalizations, to control the stereochemistry at the newly formed chiral centers. For instance, 2',6'-dimethyl-beta-methyltyrosine derivatives have been synthesized using asymmetric approaches that allow for the preparation of specific stereoisomers acs.orgnku.edunih.gov. These synthetic efforts aim to create designer amino acids that mimic or modulate the biological activity of natural peptides by imposing defined spatial arrangements of their side chains nih.gov. The beta-methyl substitution, in particular, adds another layer of conformational restriction and a new chiral center, further enhancing the topographical constraint benchchem.com.

Table 3: Synthesis of Topographically Constrained Tyrosine Derivatives

Derivative NameKey Structural Feature(s)Primary Synthetic StrategyStereochemical Control MethodYield/StereoselectivityReference
2',6'-dimethyl-beta-methyltyrosine (e.g., (2S,3S)-TMT)Methyl groups at 2', 6' positions of phenyl ring; beta-methyl groupAsymmetric synthesis, often involving Michael-like additions and functionalizationsChiral auxiliaries, stereoselective reactionsHigh ee/de acs.orgnku.edunih.gov
beta-methyl-2',6'-dimethylphenylalanineBeta-methyl group; methyl groups at 2', 6' positionsAsymmetric synthesis, using Evans-like auxiliaries for stereocontrolChiral auxiliaries (e.g., 4-phenyl-oxazolidinone)High ee/de acs.orgcapes.gov.br
Constrained tyrosine analogsAromatic ring substitution, beta-carbon substitutionDesign and synthesis of amino acids with restricted side-chain conformations for peptide researchAsymmetric synthesis methodologiesHigh nih.govbenchchem.com

Compound List:

this compound

beta-Methoxytyrosine

(2S,3S)-beta-methyl-2',6'-dimethyltyrosine [(2S,3S)-TMT]

2',6'-dimethyl-beta-methyltyrosine

beta-methyl-2',6'-dimethylphenylalanine

(4-MEM)-beta-methoxytyrosine

Biosynthetic Pathways and Natural Occurrence of Beta Methyltyrosine

Enzymology of beta-Methyltyrosine Biosynthesis

The formation of this compound is a sophisticated enzymatic process that involves the precise addition of a methyl group to the beta-carbon of a tyrosine residue. This is a chemically challenging reaction as it involves the formation of a carbon-carbon bond on an unactivated carbon atom. nih.gov This transformation is accomplished through the coordinated action of specialized enzymes, primarily radical S-Adenosyl-L-methionine (rSAM) enzymes and methyltransferases.

The key step of methylating the unactivated β-carbon of tyrosine is often catalyzed by a class of enzymes known as B12-dependent radical SAM (rSAM) enzymes. nih.govnih.gov These enzymes are part of a larger superfamily of over 200,000 proteins that catalyze a wide range of challenging chemical reactions. researchgate.net

The general mechanism involves the reductive cleavage of S-adenosyl-L-methionine (SAM) by a reduced [4Fe-4S] cluster within the enzyme, which generates a highly reactive 5'-deoxyadenosyl radical (5'-dA•). nih.gov This radical is a powerful oxidizing agent and initiates the catalytic cycle by abstracting a hydrogen atom from the substrate—in this case, the β-carbon of the tyrosine residue. This creates a substrate radical.

In B12-dependent rSAM methyltransferases, this substrate radical then reacts with a methyl group attached to the cobalt atom of the methylcobalamin (MeCbl, a form of Vitamin B12) cofactor. This step results in the formation of the methylated product and cob(II)alamin. nih.gov The enzyme is then regenerated for another catalytic cycle. Enzymes like ApyD, found in the biosynthetic pathway for certain natural products, are proposed to function via this mechanism to install the β-methyl group onto a tyrosine residue.

Table 1: Key Components in B12-Dependent rSAM Catalysis

Component Role in Catalysis
S-Adenosyl-L-methionine (SAM) Source of the 5'-deoxyadenosyl radical that initiates the reaction. nih.gov
[4Fe-4S] Cluster Mediates the reductive cleavage of SAM to generate the 5'-dA• radical.
5'-deoxyadenosyl radical (5'-dA•) Abstracts a hydrogen atom from the substrate's β-carbon, creating a substrate radical. nih.gov
Cobalamin (Vitamin B12) Acts as the methyl donor in its methylcobalamin (MeCbl) form. nih.gov

| Tyrosine Substrate | The amino acid that undergoes methylation at its β-carbon. |

Methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group from a donor molecule to an acceptor. beilstein-journals.orgexcedr.com In the context of this compound biosynthesis, the B12-dependent rSAM enzyme itself functions as a highly specialized methyltransferase. nih.gov Unlike typical methyltransferases that methylate nucleophilic atoms like oxygen, nitrogen, or sulfur, these rSAM enzymes are capable of methylating unactivated carbon atoms. wikipedia.org

The methyl donor for this reaction is ultimately S-adenosyl-L-methionine (SAM). In the B12-dependent mechanism, SAM is used in two distinct ways: first, to generate the initiating 5'-dA• radical, and second, to methylate the cob(I)alamin intermediate to regenerate the methylcobalamin (MeCbl) cofactor required for the subsequent methylation cycle. researchgate.netresearchgate.net This dual use of SAM for both radical generation and nucleophilic methylation is a hallmark of this enzyme superfamily. researchgate.net

The transfer of the methyl group to the beta-carbon of tyrosine proceeds through a radical-based mechanism. nih.govresearchgate.net

Radical Initiation : A 5'-deoxyadenosyl radical, generated from SAM, abstracts a hydrogen atom from the β-carbon of the tyrosine residue of the precursor peptide.

Radical Recombination : The resulting tyrosine β-radical attacks the methyl group of methylcobalamin (MeCbl). nih.gov This leads to the homolytic cleavage of the cobalt-carbon bond, transferring the methyl radical to the substrate and forming cob(II)alamin. researchgate.net

Cofactor Regeneration : The reduced cob(II)alamin is subsequently re-methylated to MeCbl using a second molecule of SAM as the methyl source. This step regenerates the active cofactor for the next round of catalysis. researchgate.net

This radical-based strategy allows the cell to bypass the high activation energy associated with methylating a non-activated C-H bond.

This compound in Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

This compound is often found within a class of natural products known as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). nih.govwikipedia.org The biosynthesis of RiPPs begins with the ribosomal synthesis of a precursor peptide, which is then extensively modified by a series of tailoring enzymes. beilstein-journals.orgnih.govnih.gov These modifications, including methylation, cyclization, and heterocycle formation, are crucial for the final structure and bioactivity of the peptide. escholarship.org The formation of this compound is one such post-translational modification, where a specific tyrosine residue on the core peptide is targeted by the biosynthetic machinery. beilstein-journals.org

The enzymes responsible for producing RiPPs, including those that generate this compound, are typically encoded in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). beilstein-journals.org Analysis of these BGCs is a powerful tool for discovering new natural products and understanding their formation.

A typical BGC for a RiPP containing this compound, such as the putative "apy" BGC, would be expected to contain:

A gene encoding the precursor peptide.

A gene for the B12-dependent rSAM methyltransferase (e.g., ApyD) responsible for β-methylation.

Genes for other modifying enzymes, transporters, and regulatory proteins.

By identifying such gene clusters through genome sequencing, researchers can predict the production of specific natural products. Furthermore, the functional expression of these gene clusters in a heterologous host (a different, more easily manipulated organism) can confirm the function of the encoded enzymes and lead to the production of the final natural product. This approach is essential for characterizing novel biosynthetic pathways and for the engineered production of valuable bioactive compounds.

Table 2: Components of a Putative this compound BGC

Gene Type Encoded Protein/Peptide Function in Biosynthesis
Precursor Peptide Gene Precursor Peptide Provides the amino acid scaffold (including tyrosine) for modification. beilstein-journals.org
rSAM Enzyme Gene (e.g., apyD) B12-dependent rSAM Methyltransferase Catalyzes the methylation of the tyrosine β-carbon. nih.gov
Other Modifying Enzyme Genes Proteases, Cyclases, etc. Perform additional post-translational modifications and release the mature peptide. beilstein-journals.org

| Transport/Resistance Genes | Efflux pumps, etc. | Export the final product and provide self-resistance to the producing organism. |

Co-occurring Enzymatic Modifications (e.g., Cytochrome P450-catalyzed Biaryl Cross-linking)

In the biosynthesis of complex natural products, the formation of modified amino acids such as this compound can occur alongside other enzymatic modifications, creating a diverse array of chemical structures. One notable co-occurring modification is the biaryl cross-linking of aromatic amino acid residues, often catalyzed by Cytochrome P450 enzymes. These enzymes are a superfamily of heme-thiolate proteins involved in a wide range of metabolic pathways. mdpi.com In the context of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), P450s can catalyze various reactions, including the formation of C-C or C-N bonds. mdpi.com

A specific example of this co-occurrence is found in the biosynthesis of a biaryl macrocyclic peptide by Burkholderia thailandensis E264. In this pathway, a cobalamin- and radical S-adenosyl-L-methionine-dependent (B12-rSAM) enzyme is responsible for the generation of this compound. Concurrently, a Cytochrome P450 enzyme catalyzes a biaryl C-C cross-linking reaction between two tyrosine residues within the same peptide. researchgate.net This dual modification highlights the modularity and efficiency of biosynthetic pathways in generating structural complexity.

Cytochrome P450s involved in RiPP biosynthesis are known to mediate a variety of cross-linking reactions. mdpi.com For instance, the enzyme P450Blt has been shown to be versatile in its ability to catalyze peptide cyclization, generating both tyrosine-histidine and tyrosine-tryptophan cross-linked tripeptides. nih.gov The study of these enzymes and their substrate specificity is an active area of research, with the potential for engineering these biocatalysts to produce novel cyclic peptides.

The following table summarizes the key enzymes and their functions in the co-occurring modifications involving this compound formation and biaryl cross-linking in the B. thailandensis E264 pathway:

Enzyme TypeSpecific Enzyme (example)FunctionOrganism
B12-rSAMBthDGenerates this compoundBurkholderia thailandensis E264
Cytochrome P450BthOCatalyzes biaryl C-C cross-linking between two Tyr residuesBurkholderia thailandensis E264

Biosynthesis of Related Methylated Tyrosine Analogs (e.g., 3-Hydroxy-5-methyl-O-methyltyrosine)

The study of the biosynthesis of this compound is complemented by research into the formation of structurally related methylated tyrosine analogs. A prominent example is 3-hydroxy-5-methyl-O-methyltyrosine, a nonproteinogenic amino acid that serves as a key precursor to the tetrahydroisoquinoline core of the saframycin and safracin families of antibiotics. nih.govjmb.or.kr These antibiotics are produced by various bacteria, including Streptomyces lavendulae (producing saframycin) and Pseudomonas fluorescens (producing safracin). nih.govjmb.or.kr

Precursor Derivation and Pathway Elucidation

The biosynthetic pathway of 3-hydroxy-5-methyl-O-methyltyrosine has been elucidated through studies of the saframycin (SFM) and safracin (SAC) gene clusters. nih.govjmb.or.kr The initial precursor for this modified amino acid is the proteinogenic amino acid L-tyrosine. researchgate.net The pathway involves a series of enzymatic modifications, including hydroxylation and methylation, to convert L-tyrosine into the final product.

Heterologous expression of the biosynthetic cassette for 3-hydroxy-5-methyl-O-methyltyrosine in hosts such as S. coelicolor and P. putida has been instrumental in confirming the functions of the involved enzymes and elucidating the pathway. nih.gov These studies have shown that a specific set of genes within the SFM and SAC clusters is sufficient for the complete biosynthesis of this precursor from L-tyrosine. nih.govjmb.or.kr

Role of Beta Methyltyrosine in Peptidomimetics and Protein Engineering

Genetic Code Expansion and Unnatural Amino Acid Incorporation

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of unnatural amino acids (UAAs) into proteins within living cells or cell-free systems. This process fundamentally expands the chemical repertoire of proteins beyond the standard 20 amino acids encoded by the genetic code acs.orgresearchgate.net. The core principle involves hijacking the cellular translational machinery by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. This engineered pair is designed to selectively recognize a specific UAA and a "blank" codon (often a stop codon, such as UAG, or a four-base codon), thereby directing the UAA to a predetermined site during protein synthesis acs.orgnih.govacs.org. beta-Methyltyrosine, along with numerous other UAAs, can be incorporated using these GCE strategies, offering researchers unprecedented control over protein composition and function ontosight.aifrontiersin.org.

Site-Specific Integration into Recombinant Proteins

The precise placement of this compound within a recombinant protein sequence is critical for studying its effects and for engineering specific functionalities. This site-specific integration is achieved through the suppression of a sense codon, most commonly a stop codon like the amber codon (UAG) acs.orgscripps.edu. By introducing a TAG codon at a specific location in the gene encoding the target protein, and by providing the cell with an orthogonal aaRS/tRNA pair charged with beta-MeTyr, the ribosome can be directed to insert beta-MeTyr at that exact position instead of terminating translation nih.govresearchgate.netgoogle.com. This method allows for the creation of proteins with beta-MeTyr at specific residues, enabling detailed structure-activity relationship (SAR) studies and the development of proteins with tailored properties, such as enhanced stability, altered enzymatic activity, or novel labeling capabilities ontosight.aiasm.org.

Development of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The success of genetic code expansion hinges on the development of orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pairs scripps.edunih.gov. Orthogonality ensures that the engineered pair functions independently of the host cell's native translational machinery, preventing cross-reactivity with endogenous amino acids or tRNAs acs.orgfrontiersin.org. For the incorporation of this compound or its analogs, such as O-methyltyrosine (OMeY), researchers have evolved and engineered specific aaRS/tRNA systems. These systems typically involve modifying existing synthetases, like tyrosyl-tRNA synthetases (TyrRS) from various organisms (e.g., E. coli or Methanocaldococcus jannaschii), to recognize and charge beta-MeTyr or its derivatives, and to pair with a cognate suppressor tRNA frontiersin.orgresearchgate.netbiorxiv.orgacs.org. The careful engineering of these pairs allows for the efficient and specific delivery of beta-MeTyr to the ribosome during translation.

Orthogonal aaRS/tRNA PairSpecific Unnatural Amino Acid(s) IncorporatedHost System/ApplicationKey Reference(s)
EcTyrRS/tRNACUA (Engineered)O-methyltyrosine (OMeY)Mammalian cells, E. coli, S. cerevisiae, protein engineering frontiersin.orggoogle.combiorxiv.org
MjTyrRS/tRNACUA (Engineered)O-methyltyrosine (OMeY)Bacteria, protein engineering frontiersin.orgbiorxiv.org
OMeYRS/tRNATyrCUA (Engineered)O-methyltyrosine (oMeY)E. coli, S. cerevisiae frontiersin.orgresearchgate.net
pCNF-RS / Cognate tRNACUA (Engineered)O-methyltyrosine (among others)E. coli, protein engineering nih.govacs.org

Effects of this compound Substitution on Protein Function Studies

The introduction of this compound into proteins can significantly alter their physicochemical properties and, consequently, their biological functions ontosight.ai. The methyl group on the beta-carbon can influence the amino acid's hydrophobicity, steric bulk, and electronic properties. These changes can affect protein folding pathways, the stability of secondary and tertiary structures, and interactions with substrates, ligands, or other proteins ontosight.ainih.govplos.org. By substituting tyrosine residues with beta-MeTyr, researchers can probe the specific roles of the tyrosine side chain in enzymatic catalysis, protein-protein interactions, and signal transduction pathways, thereby gaining insights into structure-activity relationships ontosight.ai. For instance, studies have shown that the incorporation of O-methyltyrosine (an analog of beta-MeTyr) into proteins like Green Fluorescent Protein (GFP) can lead to enhanced fluorescence nih.govfrontiersin.org, while in other engineered proteins, it has been associated with improved stability asm.org. Furthermore, in the context of peptidomimetics, beta-substituted amino acids, including this compound, have been used to constrain peptide conformations and provide new insights into the stereochemical requirements of peptide-receptor interactions mdpi.comresearchgate.net.

Protein/SystemIncorporated UAA (Analog)Observed Effect(s)Key Reference(s)
General Protein EngineeringThis compoundAlters hydrophobicity and reactivity; influences protein folding, stability, and function; used to study structure-activity relationships (SAR). ontosight.ai
Enhanced Green Fluorescent Protein (EGFP)O-methyltyrosine (OMeY)Quantitative incorporation, enhanced fluorescence. nih.govfrontiersin.org
Consensus Green Protein (CGP)O-L-methyltyrosine~1.4-fold improvement in fluorescence; ~2.5-fold improvement in residual fluorescence after heat treatment (enhanced stability). asm.org
Peptide-receptor interactionsbeta-methylphenylalanine, this compoundProvided insights into stereochemical requirements for binding. mdpi.comresearchgate.net

Compound Names:

this compound (beta-MeTyr)

O-methyltyrosine (OMeY)

O-L-methyltyrosine (oMeY)

Enzymatic and Biochemical Interactions of Beta Methyltyrosine

Mechanistic Studies of Enzymatic Modifications

The study of how enzymes modify beta-methyltyrosine or its precursors provides fundamental insights into enzyme active site architecture and catalytic mechanisms. These studies are essential for understanding enzyme specificity and for the potential engineering of novel biocatalysts.

Enzyme active sites are highly specialized three-dimensional pockets that dictate substrate specificity. nih.gov The biosynthesis of beta-tyrosine from L-tyrosine is catalyzed by a class of enzymes known as tyrosine aminomutases (TAMs). Specifically, the enzyme CmdF from the myxobacterium Chondromyces crocatus converts (S)-α-tyrosine into (R)-β-tyrosine. nih.govresearchgate.net

Mechanistic studies using isotopically labeled substrates have shown that this transformation is highly stereoselective. nih.gov The tyrosine aminomutase from C. crocatus (CcTAM) catalyzes the transfer of the amino group from the alpha- to the beta-carbon primarily with retention of configuration, yielding (R)-β-tyrosine as the major product (85%). nih.gov However, the enzyme also produces a smaller amount of the (S)-β-tyrosine enantiomer (15%) through a pathway involving inversion of configuration. nih.gov This dual stereochemical outcome from a single active site highlights a complex catalytic mechanism.

Following its synthesis, the selection of (R)-β-tyrosine for incorporation into a larger molecule is governed by the specificity of a different enzymatic domain. In the chondramide biosynthetic pathway, the adenylation (A) domain of the non-ribosomal peptide synthetase exhibits a strict preference for (R)-β-tyrosine, ensuring that only the correct stereoisomer is activated and incorporated into the final natural product. nih.govresearchgate.net This two-step process of stereoselective synthesis followed by stereospecific selection demonstrates a sophisticated level of molecular recognition and control in enzymatic pathways.

The kinetic characterization of an enzyme involves determining key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

While this compound is known to be a substrate and inhibitor for certain enzymes, specific kinetic parameters (Km and Vmax) for its interaction are not extensively detailed in the reviewed scientific literature. For context, the table below presents kinetic data for a related enzyme, Tyrosine Hydroxylase, which acts on the natural substrate L-tyrosine and is inhibited by the related compound α-Methyl-p-tyrosine. This illustrates the types of parameters determined in such studies.

Illustrative Kinetic Parameters for Tyrosine Hydroxylase
EnzymeSubstrate/InhibitorParameterValueSignificance
Tyrosine HydroxylaseL-TyrosineKm~50 µMIndicates the enzyme's affinity for its natural substrate.
Tyrosine Hydroxylaseα-Methyl-p-tyrosineKi (inhibition constant)~200 µMIndicates the inhibitory potency; a lower value means stronger inhibition. medchemexpress.comnih.gov

Role in Biosynthesis of Complex Molecular Architectures

Unusual building blocks like this compound are often utilized by microorganisms to construct complex natural products with potent biological activities.

(R)-beta-tyrosine serves as a crucial structural component in the biosynthesis of chondramides, a family of cytotoxic depsipeptides produced by the myxobacterium Chondromyces crocatus. nih.govresearchgate.net These natural products exhibit significant antifungal and cytostatic properties. researchgate.netresearchgate.net The biosynthetic pathway begins with the isomerization of the common amino acid L-tyrosine to (R)-beta-tyrosine, a reaction catalyzed by the tyrosine aminomutase CmdF. nih.govresearchgate.net This specialized beta-amino acid is then recognized and activated by a specific adenylation domain within the large multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). nih.govuniprot.org The NRPS machinery subsequently incorporates the (R)-beta-tyrosine unit into the growing peptide-polyketide chain, ultimately leading to the formation of the final chondramide structure. nih.govresearchgate.net The incorporation of this non-proteinogenic amino acid is a key step that contributes to the unique architecture and biological activity of the chondramide family. nih.gov

The structures of several chondramides have been elucidated, revealing variations that arise from subsequent modifications.

Structures of Chondramides from Chondromyces crocatus
CompoundMolecular FormulaKey Structural Features
Chondramide AC36H46N4O7Contains a methoxy (B1213986) group on the beta-tyrosine residue. nih.govebi.ac.uk
Chondramide BC36H45ClN4O7Features both a methoxy group and a chlorine atom. researchgate.net
Chondramide CC35H44N4O6The base structure without the methoxy group or chlorine atom. nih.gov
Chondramide DC35H43ClN4O6Contains a chlorine atom but lacks the methoxy group. researchgate.net

Advanced Analytical and Stereochemical Characterization Techniques

Chromatographic Methods for Stereoisomer Separation

Chromatographic techniques are powerful tools for the resolution of beta-methyltyrosine stereoisomers. The separation is typically achieved by creating a chiral environment, either through a chiral stationary phase or by the addition of a chiral selector to the mobile phase, which leads to the formation of transient diastereomeric complexes with different affinities for the stationary phase.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone for the enantioseparation of amino acids, including this compound. These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad enantiorecognition capabilities. nih.govwindows.net Specifically, derivatives like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent performance in resolving a wide array of racemic compounds. windows.net The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Cyclodextrin-based CSPs are another significant class used for chiral separations. nih.govmdpi.com Beta-cyclodextrin, a macrocyclic oligosaccharide, can form inclusion complexes with analytes that fit into its hydrophobic cavity. mdpi.com Chiral recognition is achieved through interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin (B1172386) cavity. Hybrid CSPs, where β-cyclodextrin is bonded to a silica (B1680970) support, have been developed to enhance the stability and efficiency of these separations. nih.gov

Table 1: Common Chiral Stationary Phases for Amino Acid Separation

CSP Type Chiral Selector Typical Interactions
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric hindrance
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric hindrance
Cyclodextrin-based Beta-cyclodextrin derivatives Inclusion complexation, hydrogen bonding, dipole-dipole interactions

This table provides an overview of common CSPs applicable to the separation of chiral amino acids like this compound.

Capillary Zone Electrophoresis (CZE) offers a high-efficiency alternative for the chiral separation of amino acids. In CZE, a chiral selector is typically added to the background electrolyte. mdpi.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CZE for amino acid analysis. mdpi.comnih.govnih.gov

When a voltage is applied across the capillary, the analytes migrate through the buffer containing the chiral selector. Transient diastereomeric complexes are formed between the this compound stereoisomers and the cyclodextrin. mdpi.com The different formation constants and/or mobilities of these complexes result in different migration times, leading to their separation. Methyl-β-cyclodextrin is a frequently used selector, and its concentration in the buffer can be optimized to achieve baseline resolution of enantiomers. nih.gov The pH of the buffer is another critical parameter, as it affects the charge of the analyte and the complex, thereby influencing the electrophoretic mobility.

Derivatization Strategies for Enhanced Resolution and Detection

Derivatization of this compound with a chiral derivatizing agent (CDA) is a powerful strategy to convert the enantiomers into diastereomers. wikipedia.org These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase. wikipedia.orgnih.gov This approach can also enhance the detectability of the analyte, particularly for methods like fluorescence or mass spectrometry.

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used CDA for the stereochemical analysis of amino acids. nih.govnih.govnih.gov The primary amine of this compound reacts with the fluoro-dinitrophenyl group of Marfey's reagent to form stable diastereomeric derivatives. nih.gov These diastereomers can then be readily separated by reversed-phase HPLC.

The elution order of the diastereomers is generally predictable. For a given L-amino acid derivatizing agent (like the L-alanine amide in Marfey's reagent), the derivative formed with the L-amino acid analyte typically elutes earlier than the derivative formed with the D-amino acid analyte. This predictable elution pattern allows for the confident assignment of the absolute configuration of the this compound stereoisomers. Advanced methods, sometimes referred to as 'advanced Marfey's method', utilize mass spectrometry for detection, providing high sensitivity and structural confirmation of the derivatives. nih.gov

Besides Marfey's reagent, a variety of other chiral derivatizing agents are employed in HPLC for the analysis of amino acids. wikipedia.org These reagents are designed to react with the amino group of this compound to form diastereomers.

Examples of other CDAs include o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine), and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov The choice of derivatizing agent depends on the specific analytical requirements, such as the desired detection method (UV, fluorescence, or MS) and the need to resolve all four stereoisomers of this compound. For instance, fluorescent CDAs can significantly improve the limit of detection.

Table 2: Selected Chiral Derivatizing Agents for Amino Acid Analysis

Chiral Derivatizing Agent (CDA) Abbreviation Functional Group Reactivity
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide FDAA (Marfey's Reagent) Primary amines
o-Phthalaldehyde / Chiral Thiol OPA / Chiral Thiol Primary amines
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITC Primary and secondary amines

This table summarizes some common chiral derivatizing agents used for the HPLC analysis of amino acids.

Spectroscopic and Diffraction-Based Structural Elucidation

While chromatographic methods are excellent for separating stereoisomers, spectroscopic and diffraction techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of the this compound isomers. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of protons, which helps in assigning the relative configuration of the two chiral centers. When using chiral derivatizing agents, the resulting diastereomers will exhibit distinct NMR spectra, allowing for differentiation. nih.gov

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be constructed, revealing the precise arrangement of atoms in space. This technique is the gold standard for unambiguous stereochemical assignment.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers of this compound will produce mirror-image CD spectra, which can be used to determine the enantiomeric purity and, in some cases, to assign the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques: TOCSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of β-methyltyrosine-containing molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

Two-dimensional (2D) NMR techniques are indispensable for resolving complex structures and assigning specific resonances. These methods correlate signals from different nuclei, allowing for the establishment of connectivity between atoms.

Total Correlation Spectroscopy (TOCSY): This technique is instrumental in identifying coupled spin systems. For a molecule like β-methyltyrosine, TOCSY can establish the correlation between all the protons within the amino acid residue, from the aromatic ring protons to the α- and β-protons and the methyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C or ¹⁵N. This is particularly useful for assigning the resonances of the carbon atoms in the β-methyltyrosine backbone and side chain by correlating them to their attached protons. researchgate.net In protein NMR, this allows for the creation of a "fingerprint" of the molecule, where each amino acid residue gives a characteristic cross-peak. frontiersin.org

The combination of these 1D and 2D NMR techniques allows for the comprehensive assignment of the proton and carbon chemical shifts of β-methyltyrosine, providing a detailed picture of its covalent structure and conformation in solution. researchgate.netfrontiersin.org

Mass Spectrometry (MS) and Tandem MS (HR-ESI-MS/MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is particularly valuable for determining the precise molecular weight of β-methyltyrosine-containing compounds, which in turn allows for the deduction of their elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) takes this a step further by enabling the structural elucidation of molecules through fragmentation analysis. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a β-methyltyrosine-containing peptide) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass analyzer. nih.gov

The fragmentation pattern is highly characteristic of the molecule's structure. For peptides containing β-methyltyrosine, the fragmentation pattern can reveal the amino acid sequence. nih.gov The presence of a β-methyl group on the tyrosine residue will result in a characteristic mass shift in the fragment ions containing this residue, allowing for its precise localization within the peptide chain. This technique is also instrumental in identifying post-translational modifications. nih.gov

Table 1: Key Mass Spectrometry Techniques and Their Applications for β-Methyltyrosine Analysis

TechniqueApplicationInformation Obtained
HR-ESI-MS Accurate mass measurementElemental composition, molecular formula confirmation
MS/MS Structural elucidation via fragmentationAmino acid sequencing, localization of β-methyltyrosine within a peptide, identification of post-translational modifications

Microcrystal Electron Diffraction (MicroED) for Absolute Stereochemistry

Determining the absolute stereochemistry of chiral molecules like β-methyltyrosine is crucial, as different stereoisomers can have vastly different biological activities. Microcrystal electron diffraction (MicroED) has emerged as a powerful technique for the direct determination of the three-dimensional structure of small molecules and proteins from nanocrystals. nih.govnih.gov

MicroED utilizes an electron beam to diffract off a crystal, similar to X-ray crystallography, but with the significant advantage of being able to work with crystals that are a millionth of the size required for traditional X-ray diffraction. nih.gov This is particularly beneficial when only small quantities of a compound are available or when it is difficult to grow large single crystals. researchgate.net

For β-methyltyrosine, MicroED can provide an unambiguous assignment of the absolute configuration of its chiral centers. nih.gov By analyzing the diffraction pattern, a complete 3D model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms, including the relative and absolute stereochemistry. researchgate.net Recent advancements, including the use of dynamical refinement, have further enhanced the reliability of MicroED for determining the absolute stereochemistry of pharmaceutical compounds. nih.govresearcher.life While traditionally, determining absolute configuration with MicroED might require an internal marker of known stereochemistry, new methods are being developed to overcome this limitation. nih.govrsc.org

Exciton-Coupled Circular Dichroism Spectroscopy for Chiral Configuration

Exciton-coupled circular dichroism (ECCD) spectroscopy is a sensitive chiroptical technique used to determine the absolute configuration of chiral molecules. researchgate.net The method relies on the through-space interaction of two or more chromophores within a molecule. nih.gov

When two chromophores are in close proximity and their electronic transition dipole moments are suitably oriented, they can couple, leading to a characteristic split CD signal known as an exciton (B1674681) couplet. biologic.net This couplet consists of two Cotton effects of opposite sign and similar intensity. nih.gov The sign of the exciton couplet (i.e., whether the positive Cotton effect is at a longer or shorter wavelength than the negative one) is directly related to the chirality of the spatial arrangement of the chromophores. nih.govunipi.it

In the case of β-methyltyrosine, the tyrosine chromophore itself can be used. To apply the ECCD method, it is often necessary to introduce a second chromophore into the molecule through chemical derivatization. For example, if the β-methyltyrosine is part of a larger molecule with another aromatic system, the interaction between the tyrosine ring and the other chromophore can be analyzed. The sign of the resulting exciton couplet can then be used to deduce the absolute configuration at the chiral centers of the β-methyltyrosine residue. researchgate.netnih.gov This technique is a powerful, non-empirical method for stereochemical assignment. biologic.net

Table 2: Comparison of Stereochemical Characterization Techniques for β-Methyltyrosine

TechniquePrincipleSample RequirementsInformation Provided
MicroED Electron diffraction from nanocrystalsCrystalline solidComplete 3D structure, absolute stereochemistry
ECCD Through-space coupling of chromophoresSolutionAbsolute configuration of chiral centers

Bioanalytical Assays for Studying Enzymatic Activity and Substrate Specificity

Understanding how enzymes interact with β-methyltyrosine is fundamental to elucidating its biological role. Bioanalytical assays are essential tools for measuring the activity of enzymes that may synthesize or modify β-methyltyrosine and for determining their substrate specificity.

Spectrophotometric assays are commonly employed to monitor enzyme activity. nih.gov For enzymes like tyrosinase, which acts on tyrosine and its analogs, activity can be measured by following the formation of a colored product over time. nih.gov For example, the oxidation of a monophenol substrate by tyrosinase can be coupled to a reaction that produces a chromophore, allowing the reaction rate to be determined by monitoring the change in absorbance at a specific wavelength. nih.gov Such assays can be adapted to test β-methyltyrosine as a potential substrate or inhibitor of tyrosinase and other enzymes. nih.gov

These assays are crucial for determining key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide quantitative measures of an enzyme's affinity for a substrate and its catalytic efficiency. By comparing the kinetic parameters for β-methyltyrosine with those of the natural substrate (e.g., L-tyrosine), researchers can gain insights into the enzyme's substrate specificity.

Table 3: Common Bioanalytical Assay Components for Enzyme Studies with β-Methyltyrosine

Assay ComponentPurposeExample
Enzyme The catalyst being studiedTyrosinase
Substrate The molecule acted upon by the enzymeβ-Methyltyrosine, L-Tyrosine
Cofactors Molecules required for enzyme activitye.g., Copper ions for tyrosinase
Detection System Method to monitor the reactionSpectrophotometer, Chromogenic reagents (e.g., MBTH)
Buffer Maintains optimal pH for enzyme activityPhosphate buffer

These bioanalytical assays are not only vital for fundamental research into enzyme mechanisms but also for practical applications such as the screening of enzyme inhibitors. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes for Diverse Analogues

The synthesis of β-methyltyrosine and its analogues is a cornerstone for further research. While methods for the asymmetric synthesis of its isomers have been developed, the focus is now shifting towards more efficient and diverse synthetic strategies.

One promising enzymatic approach involves the use of tyrosine phenol-lyase for a one-step synthesis of (2S,3R)-β-methyltyrosine. This method highlights the potential of biocatalysis in creating specific stereoisomers of β-methyltyrosine. Future research will likely focus on expanding the substrate scope of this and other enzymes to produce a wider array of β-methyltyrosine analogues with varied substitution patterns on the aromatic ring.

Palladium-catalyzed C(sp2)–H activation is another powerful tool being explored for the synthesis of related non-natural amino acids like mono-methyl tyrosine (Mmt). Adapting these methods for the specific synthesis of β-methyltyrosine analogues could provide access to a diverse library of compounds for screening and incorporation into peptides. The development of synthetic routes that allow for the functionalization of the phenyl ring of β-methyltyrosine will be crucial for creating analogues with tailored properties.

Exploration of Undiscovered Biosynthetic Pathways Incorporating β-Methyltyrosine

Currently, there is a lack of information regarding naturally occurring biosynthetic pathways for β-methyltyrosine. The exploration for and discovery of such pathways in microorganisms or plants could unveil novel enzymes and biochemical reactions. This knowledge would not only provide a deeper understanding of natural product biosynthesis but also offer new biocatalytic tools for the production of β-methyltyrosine and its derivatives.

Research into enzymes like phenylalanine aminomutase (PAM) and tyrosine aminomutase (TAM) offers a glimpse into how nature might synthesize β-amino acids. These enzymes, which are involved in the biosynthesis of compounds like the anticancer drug paclitaxel, catalyze the conversion of α-amino acids to their β-counterparts. While the natural substrate for these enzymes is typically phenylalanine or tyrosine, protein engineering efforts have shown that their substrate specificity can be altered. Future research will likely focus on discovering new aminomutases with a natural affinity for tyrosine and its methylated analogues or further engineering existing enzymes to efficiently produce β-methyltyrosine.

Advanced Applications in Peptidomimetics and Unnatural Amino Acid Engineering

The incorporation of β-amino acids, such as β-methyltyrosine, into peptides is a key strategy in the field of peptidomimetics. tmc.edu These modified peptides often exhibit enhanced resistance to proteolytic degradation and can adopt stable secondary structures, making them attractive candidates for drug development. tmc.edu

β-methyltyrosine has been successfully incorporated into opioid peptides, demonstrating its utility in creating analogues with potentially improved pharmacological profiles. nih.gov The methyl group on the β-carbon can influence the conformational preferences of the peptide backbone, leading to the stabilization of specific secondary structures like β-turns or helices. nih.gov This conformational constraint is a valuable tool for designing peptides that can mimic the bioactive conformation of natural peptides and proteins. nih.gov

Future research in this area will involve the systematic incorporation of β-methyltyrosine into a wider range of bioactive peptides to explore its effects on structure, stability, and biological activity. The development of hybrid peptides containing both α- and β-amino acids, including β-methyltyrosine, is another promising avenue for creating novel therapeutic agents. acs.org

Elucidation of Complex Enzymatic Mechanisms Involving β-Methyltyrosine

Understanding the enzymatic mechanisms involved in the synthesis and modification of β-methyltyrosine is crucial for harnessing their full potential. Tyrosine phenol-lyase (TPL) has been shown to catalyze the synthesis of (2S,3R)-β-methyltyrosine, and future studies will likely focus on elucidating the detailed catalytic mechanism of this reaction through structural and computational studies. nih.govnih.gov Investigating how the enzyme accommodates the β-methyl group and controls the stereochemistry of the product will provide valuable insights for enzyme engineering.

Furthermore, the redesign of enzymes like phenylalanine aminomutase (TchPAM) to produce (R)- and (S)-β-tyrosine from trans-p-hydroxycinnamic acid opens up exciting possibilities. researchgate.net Mechanistic studies on these engineered enzymes can reveal the key residues and structural features that determine substrate specificity and enantioselectivity. mdpi.com This knowledge can then be used to create novel biocatalysts for the efficient and selective synthesis of a wide range of β-amino acids.

The following table summarizes the key enzymes and their roles in relation to β-methyltyrosine and its precursors:

EnzymeRoleNatural Substrate(s)Engineered for/to
Tyrosine Phenol-Lyase (TPL)Catalyzes the synthesis of (2S,3R)-β-methyltyrosine. nih.govnih.govL-TyrosineAccept diverse substituted phenols to produce various tyrosine analogues.
Phenylalanine Aminomutase (PAM)Isomerization of α-phenylalanine to β-phenylalanine. researchgate.netL-PhenylalanineCatalyze the amination of trans-p-hydroxycinnamic acid to produce β-tyrosine. researchgate.net
Tyrosine Aminomutase (TAM)Potential for the biosynthesis of β-tyrosine.L-TyrosineEnhance catalytic efficiency and broaden substrate scope.

Integration of Computational and Experimental Approaches in β-Methyltyrosine Research

The synergy between computational and experimental methods is becoming increasingly vital in advancing research on non-proteinogenic amino acids like β-methyltyrosine. Computational enzyme design, for instance, has been successfully used to mutate phenylalanine aminomutase from Taxus chinensis (TchPAM) to accept β-tyrosine as a substrate. nih.gov This approach, which utilizes tools like PyRosetta, can predict beneficial mutations and guide experimental efforts, thereby accelerating the development of novel biocatalysts. nih.gov

Molecular mechanics calculations have been employed to study the conformational preferences of peptides containing β-amino acids, providing insights that are consistent with experimental data from IR and X-ray crystallography studies. nih.gov Future research will likely see an increased use of more sophisticated computational techniques, such as molecular dynamics simulations and quantum mechanics calculations, to provide a more detailed understanding of the conformational landscape of β-methyltyrosine-containing peptides and their interactions with biological targets.

The integration of computational screening with experimental validation will also be crucial for identifying new applications for β-methyltyrosine. For example, virtual screening could be used to identify potential protein targets for β-methyltyrosine-containing peptides, which could then be synthesized and tested experimentally. This iterative cycle of computational prediction and experimental validation will be a powerful engine for discovery in the field of β-methyltyrosine research. mdpi.com

The following table outlines the application of various computational and experimental techniques in the study of β-methyltyrosine:

Research AreaComputational ApproachesExperimental Approaches
Enzyme Engineering Rosetta enzyme design, Molecular docking, Molecular dynamics simulations. nih.govSite-directed mutagenesis, Directed evolution, Kinetic analysis. nih.gov
Peptide Conformation Molecular mechanics (MM2), Ramachandran plots, Peptide conformation distribution (PCD) plots. nih.govX-ray crystallography, NMR spectroscopy, IR spectroscopy. nih.gov
Drug Discovery & Target Identification Virtual screening, Pharmacophore modeling, QSAR.High-throughput screening, Binding assays, Cell-based assays.

Q & A

Q. How can the structural and chemical properties of β-methyltyrosine be characterized for research purposes?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemistry and substituent positions, complemented by high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) and elemental analysis should validate the molecular formula (C₉H₁₁NO₃) and molecular weight (181.189 Da) . For reproducibility, follow standardized protocols for sample preparation and calibration, as outlined in experimental guidelines for chemical characterization .

Q. What analytical methods are recommended for quantifying β-methyltyrosine in biological samples?

Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated β-methyltyrosine) to enhance accuracy. Validate the method using calibration curves across physiologically relevant concentrations (e.g., 1 nM–100 µM). Include controls for matrix effects (e.g., plasma or tissue homogenates) and document limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. How should researchers address discrepancies in reported physicochemical data for β-methyltyrosine (e.g., solubility, pKa)?

Methodological Answer: Replicate experiments under controlled conditions (temperature, pH, solvent composition) using peer-reviewed protocols. Compare results against databases like PubChem or IUPAC standards. If contradictions persist, perform meta-analyses to identify potential sources of variability (e.g., impurities, measurement techniques) and publish corrigenda with detailed methodologies .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of β-methyltyrosine for pharmacological studies?

Methodological Answer: Test enantioselective synthesis routes (e.g., asymmetric hydrogenation or enzymatic resolution) to improve stereochemical purity. Optimize reaction parameters (catalyst loading, solvent polarity, temperature) using design-of-experiments (DoE) frameworks. Characterize intermediates via X-ray crystallography and report yield calculations as mass balance percentages .

Q. How can conflicting in vitro and in vivo data on β-methyltyrosine’s metabolic pathways be resolved?

Methodological Answer: Conduct tracer studies with isotopically labeled β-methyltyrosine (e.g., ¹³C or ¹⁵N) to track metabolic fate in cell cultures and animal models. Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies, ensuring alignment with ethical guidelines for isotopic use in vivo .

Q. What experimental designs are suitable for elucidating β-methyltyrosine’s mechanism of action in neurological systems?

Methodological Answer: Combine electrophysiological assays (e.g., patch-clamp recordings) with CRISPR/Cas9-mediated gene knockout models to isolate target receptors or transporters. Validate findings using orthogonal methods, such as fluorescence-based calcium imaging or microdialysis in brain slices .

Q. How should researchers design cross-disciplinary studies to explore β-methyltyrosine’s role in disease models?

Methodological Answer: Formulate a hypothesis-driven framework integrating molecular biology (e.g., RNA-seq for pathway analysis) and behavioral assays (e.g., rodent open-field tests). Use systematic reviews to identify knowledge gaps and align experimental endpoints with translational relevance (e.g., biomarker discovery) .

Q. What statistical approaches are recommended for meta-analyses of β-methyltyrosine’s efficacy across heterogeneous datasets?

Methodological Answer: Apply random-effects models to account for inter-study variability. Perform sensitivity analyses to assess the impact of outlier studies, and use funnel plots to evaluate publication bias. Report effect sizes (e.g., standardized mean differences) with 95% confidence intervals .

Methodological and Ethical Considerations

Q. How can researchers ensure ethical compliance when studying β-methyltyrosine in human subjects?

Methodological Answer: Adhere to Declaration of Helsinki principles by obtaining informed consent, anonymizing data, and disclosing risks (e.g., tyrosine hydroxylase inhibition). Include an independent ethics committee review in the study protocol and document adverse events transparently .

Q. What guidelines govern the reporting of β-methyltyrosine research in peer-reviewed journals?

Methodological Answer: Follow the Beilstein Journal of Organic Chemistry’s standards: include detailed experimental procedures, validate new compounds with spectral data (NMR, IR), and provide raw datasets as supplementary information. Avoid redundant discussions of tabulated results .

Data Reproducibility and Transparency

Q. How should long-term stability studies of β-methyltyrosine be structured for regulatory compliance?

Methodological Answer: Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV assays. Include degradation kinetics (Arrhenius plots) and identify breakdown products via LC-MS .

Q. What frameworks support the integration of contradictory β-methyltyrosine data into systematic reviews?

Methodological Answer: Use PRISMA 2020 guidelines to define inclusion/exclusion criteria and assess study quality via tools like ROBINS-I. Perform subgroup analyses to explore heterogeneity (e.g., species differences, dosing regimens) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.